diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate
Overview
Description
Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with diethyl ester groups and a phenyl group attached to a keto-ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient, reduces waste, and has a high atom economy.
Industrial Production Methods
Industrial production of this compound may involve scalable reactions such as the oxyphosphorylation of alkenes/alkynes with P(O)–H compounds . This method allows for the synthesis of complex organic molecules from simple and easily accessible starting materials.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl 1-phenylethyl phosphonate
- Diethyl (2-oxopropyl)phosphonate
Uniqueness
Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
diethyl 1-phenacylimidazole-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-19(15(18-13)17(22)24-4-2)11-14(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNQYKQDVVWSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135831 | |
Record name | 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-75-5 | |
Record name | 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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